

Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-Indazole Compounds

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Compound of Interest

Compound Name: *6-Bromo-4-fluoro-1H-indazole*

Cat. No.: *B1292544*

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These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 6-bromo-indazole derivatives. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.^[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, as the indazole moiety is a key component in many biologically active compounds.^[2]

Reaction Principle

The Sonogashira coupling typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.^[1] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the 6-bromo-indazole. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Through a process of transmetalation, the alkynyl group is transferred to the palladium complex. The final step is reductive elimination, which yields the 6-alkynyl-indazole product and regenerates the active palladium(0) catalyst.

Data Presentation

The efficiency and yield of the Sonogashira coupling can be influenced by various factors including the choice of catalyst, ligands, base, solvent, and the nature of the substituents on both the indazole and the alkyne. Below are tables summarizing typical reaction conditions and the scope of the reaction with various terminal alkynes, adapted from protocols for structurally similar 6-bromo-N-heterocycles.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 6-Bromo-Indazole Derivatives

Parameter	Condition	Notes
6-Bromo-Indazole	N-protected or unprotected	N-H of unprotected indazole may require an additional equivalent of base.
Terminal Alkyne	1.0 - 1.5 equivalents	A slight excess of the alkyne is typically used.
Palladium Catalyst	PdCl ₂ (PPh ₃) ₂ or Pd(PPh ₃) ₄ (2-10 mol%)	Other catalysts can be used depending on the specific substrates.
Copper (I) Co-catalyst	CuI (4-20 mol%)	Essential for the classical Sonogashira reaction.
Base	Triethylamine (Et ₃ N) or Diisopropylamine (i-Pr ₂ NH)	Typically used in excess, can also serve as the solvent.
Solvent	DMF, THF, or neat amine	Anhydrous and deoxygenated conditions are crucial for optimal results.
Temperature	Room Temperature to 80 °C	Higher temperatures may be required for less reactive substrates.
Reaction Time	2 - 48 hours	Monitored by TLC or LC-MS until completion.

Table 2: Substrate Scope of Terminal Alkynes in Sonogashira Coupling with a 6-Bromo-N-Heterocycle

The following data is representative of the Sonogashira coupling of a 6-bromo-N-heterocyclic compound with various terminal alkynes and can be considered as a starting point for the optimization of reactions with 6-bromo-indazole.

Entry	Terminal Alkyne	Product	Yield (%) ^[3]
1	1-Ethyl-4-ethynylbenzene	6-((4-Ethylphenyl)ethynyl)-N-heterocycle	92
2	Phenylacetylene	6-(Phenylethynyl)-N-heterocycle	93
3	1-Ethynyl-4-methoxybenzene	6-((4-Methoxyphenyl)ethynyl)-N-heterocycle	85
4	3,3-Dimethylbut-1-yne	6-(3,3-Dimethylbut-1-yn-1-yl)-N-heterocycle	90
5	Prop-2-yn-1-ol	3-(N-heterocycl-6-yl)prop-2-yn-1-ol	90
6	4-Ethynylaniline	4-((N-heterocycl-6-yl)ethynyl)aniline	88
7	1-Ethynylcyclohexan-1-ol	1-((N-heterocycl-6-yl)ethynyl)cyclohexan-1-ol	85
8	(R)-But-3-yn-2-ol	(R)-4-(N-heterocycl-6-yl)but-3-yn-2-ol	91

Experimental Protocols

Below are detailed protocols for the Sonogashira coupling of 6-bromo-indazole compounds. These should be regarded as general procedures and may require optimization for specific

substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of a 6-bromo-indazole derivative with a terminal alkyne.

Materials:

- 6-Bromo-indazole derivative (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (5 mol%)
- Copper(I) iodide (CuI) (10 mol%)
- Triethylamine (Et_3N)
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask and standard glassware for inert atmosphere chemistry
- Argon or Nitrogen gas supply

Procedure:

- To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the 6-bromo-indazole derivative (1.0 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.05 equiv), and CuI (0.10 equiv).
- Add anhydrous DMF and anhydrous Et_3N .
- Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
- Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nickel-Catalyzed Sonogashira-Type Coupling

This protocol provides an alternative using a nickel catalyst, which can be advantageous in certain cases. This procedure is adapted from a protocol for a protected 6-bromo-indole.[\[4\]](#)

Materials:

- N-Protected 6-bromo-indazole (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$) (10 mol%)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ($\text{IPr}\cdot\text{HCl}$) (20 mol%)
- Potassium tert-butoxide (t-BuOK) (2.0 equiv)
- Anhydrous 1,4-dioxane
- Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

- In a glovebox, add $\text{Ni}(\text{acac})_2$ (0.10 equiv), $\text{IPr}\cdot\text{HCl}$ (0.20 equiv), and t-BuOK (2.0 equiv) to a dry reaction vessel.

- Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
- Add the N-protected 6-bromo-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv).
- Seal the reaction vessel and heat the mixture to 70 °C.
- Monitor the reaction by TLC or LC-MS.
- After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Mandatory Visualizations

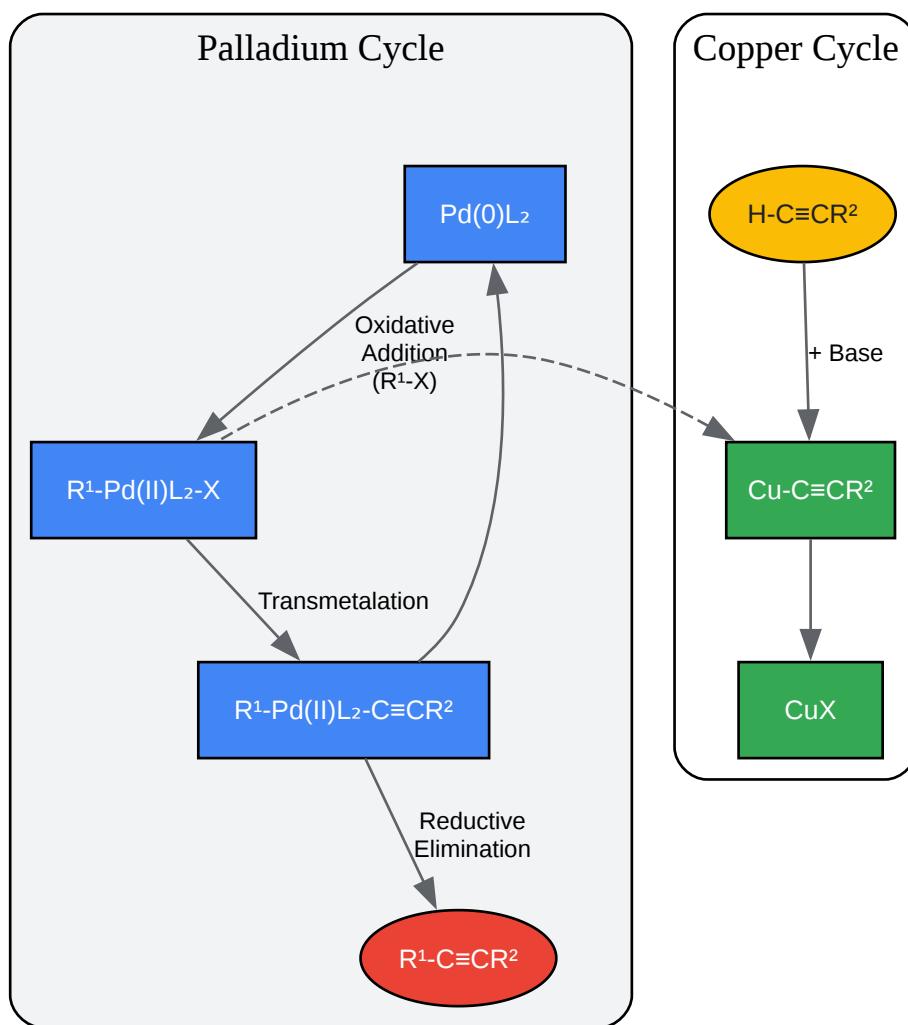
Diagram 1: General Sonogashira Coupling Workflow



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Caption: A generalized workflow for the Sonogashira coupling reaction.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling



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Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

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